Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate
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Overview
Description
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is an organic compound with a complex structure that includes bromine, fluorine, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-2-methylpropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the benzamido group, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C12H13BrFNO3 |
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Molecular Weight |
318.14 g/mol |
IUPAC Name |
methyl 2-[(2-bromo-4-fluorobenzoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C12H13BrFNO3/c1-12(2,11(17)18-3)15-10(16)8-5-4-7(14)6-9(8)13/h4-6H,1-3H3,(H,15,16) |
InChI Key |
YKFHXGKGFQIUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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